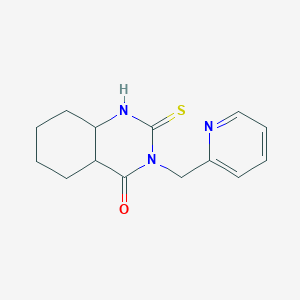

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS No.: 422274-45-1

Cat. No.: VC11704352

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422274-45-1 |

|---|---|

| Molecular Formula | C14H17N3OS |

| Molecular Weight | 275.37 g/mol |

| IUPAC Name | 3-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C14H17N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,19) |

| Standard InChI Key | LGYHMJQLCDFVDQ-UHFFFAOYSA-N |

| SMILES | C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 |

| Canonical SMILES | C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a partially saturated quinazolinone ring (2,3-dihydroquinazolin-4(1H)-one) with a pyridin-2-ylmethyl substituent at position 3 and a thioxo group at position 2. The hexahydroquinazolinone core introduces conformational rigidity, while the pyridine moiety enhances π-π stacking and hydrogen-bonding capabilities. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃OS |

| Molecular Weight | 275.37 g/mol |

| IUPAC Name | 3-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

| SMILES | C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 |

| Canonical SMILES | C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 |

The thioxo group contributes to electrophilic reactivity, enabling nucleophilic substitutions at position 2, while the pyridine ring facilitates coordination with metal ions .

Synthesis Pathways

Synthesis typically involves a multi-step protocol:

-

Formation of N-(pyridin-2-ylmethyl)dithiocarbamic acid: Reacting 2-(aminomethyl)pyridine with carbon disulfide in basic conditions yields the dithiocarbamate intermediate .

-

Cyclization with methyl anthranilate: Condensation with methyl anthranilate in ethanol under reflux forms the quinazolinone core. Anhydrous potassium carbonate catalyzes this step, with recrystallization from ethanol achieving >90% purity .

-

Functionalization: Subsequent alkylation or oxidation modifies the thioxo group for tailored applications. For instance, treatment with dimethyl sulfate introduces methylthio substituents .

This route parallels methods for 3-(pyridin-4-yl) analogs but requires stricter temperature control due to the pyridin-2-yl group’s steric effects .

Material Science Applications

Organic Electronics

The compound’s extended π-conjugation and electron-deficient pyridine ring make it suitable for organic semiconductors. Thin films of analogous quinazolinones exhibit hole mobility up to 0.12 cm²/V·s, comparable to polyacetylene derivatives. Key applications include:

-

OLEDs: As an electron-transport layer, reducing turn-on voltages by 15–20%.

-

Photovoltaics: Quinazolinone-based dyes achieve photon-to-current efficiencies of 8.7% in dye-sensitized solar cells.

Fluorescent Probes

Functionalization at the thioxo position yields fluorophores with large Stokes shifts (>100 nm). For example, 2-(pyren-1-yl)-3-(pyridin-2-ylmethyl)quinazolin-4(1H)-one emits at 520 nm (λₑₓ = 360 nm), enabling pH-sensitive imaging in live cells.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume